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Compound of Interest

Compound Name: 4-Methylaeruginoic acid

Cat. No.: B15622723

Audience: Researchers, scientists, and drug development professionals.
Introduction:

4-Methylaeruginoic acid is not a widely characterized compound in scientific literature. Its
name suggests a derivative of aeruginoic acid, a known degradation product of the siderophore
pyochelin, which is produced by the bacterium Pseudomonas aeruginosa[l]. Aeruginoic acid is
2-(2-hydroxyphenyl)thiazole-4-carboxylic acid. For the purposes of these application notes, "4-
Methylaeruginoic acid" will be treated as its methyl ester derivative, methyl 2-(2-
hydroxyphenyl)thiazole-4-carboxylate. The identification and quantification of such derivatives
are crucial for understanding bacterial metabolism, identifying biomarkers of infection, and for
drug development targeting bacterial pathways[?2].

This document provides detailed protocols and analytical methodologies for the identification
and characterization of 4-Methylaeruginoic acid using High-Performance Liquid
Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)
Spectroscopy.

Predicted Physicochemical Properties:
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Property Value

) Methyl 2-(2-hydroxyphenyl)thiazole-4-
Chemical Name

carboxylate
Molecular Formula C11HoNOsS
Molecular Weight 235.26 g/mol
Monoisotopic Mass 235.0303 g/mol
Predicted [M+H]* 236.0376 m/z
Predicted [M-H]~ 234.0230 m/z

Soluble in organic solvents like Methanol,

General Solubility Acetonitrile. DMSO

High-Performance Liquid Chromatography (HPLC)
for Separation

HPLC is a primary technique for separating 4-Methylaeruginoic acid from complex matrices.
Given its aromatic structure, a reversed-phase method with UV detection is highly suitable.

Protocol: A simple isocratic or gradient HPLC method can be developed for quantification.[3]

e Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um patrticle size) is
recommended.[3]

» Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent
A) provides good separation for organic acids and their esters.[3]

o Detection: A Photodiode Array (PDA) detector allows for spectral confirmation, with an
optimal detection wavelength predicted to be around 210-220 nm and a secondary maximum
near 300-320 nm due to the conjugated aromatic system.

Table 1: HPLC Operating Conditions
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Parameter Recommended Setting

Column Waters XBridge C18, 5 um, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B Acetonitrile

Gradient 10% B to 90% B over 20 minutes

Flow Rate 1.0 mL/min

Column Temperature 40°C

Detector PDA/UV Detector

Detection Wavelength 210 nm and 310 nm

Injection Volume 10 pyL

Mass Spectrometry (MS) for Identification and
Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides
high sensitivity and selectivity for identifying and quantifying 4-Methylaeruginoic acid.

Methodology: Electrospray ionization (ESI) is the preferred ionization technique. Due to the
presence of a basic nitrogen atom in the thiazole ring, positive ion mode ([M+H]*) is expected
to yield high sensitivity. For structural confirmation, tandem mass spectrometry (MS/MS) is
employed to generate characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data
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lon Type Predicted m/z Description

Parent ion in positive ESI

[M+H]*+ 236.0376

mode.

Fragment from neutral loss of
[M-CHsOH+H]* 204.0114

methanol.

Fragment from loss of the
[M-COOCHSs+H]* 177.0267

methyl ester group.

Fragment corresponding to the
[C7H4OS]* 136.0005

hydroxyphenyl-thiazole core.

DOT Diagram: Predicted MS/MS Fragmentation Pathway
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Caption: Predicted fragmentation of 4-Methylaeruginoic acid in MS/MS.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation

NMR spectroscopy is the definitive method for unambiguous structure confirmation. Both tH
and 13C NMR are required for a complete assignment.

Methodology: The sample should be dissolved in a deuterated solvent such as DMSO-ds or
CDCIs. The predicted chemical shifts are based on the analysis of similar thiazole and aromatic
structures.[4][5][6][7][8]

Table 3: Predicted 'H and 3C NMR Chemical Shifts (in DMSO-ds)
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Position Predicted *H Shift (ppm) Predicted **C Shift (ppm)
Thiazole-H5 ~8.2 (s, 1H) ~125
Ester-CHs ~3.9 (s, 3H) ~53
Phenyl-H3' ~7.8 (dd, 1H) ~118
Phenyl-H4' ~7.0 (t, 1H) ~132
Phenyl-H5' ~7.4 (t, 1H) ~120
Phenyl-H6' ~7.0 (d, 1H) ~117
Phenyl-OH ~10.0 (s, 1H)

Thiazole-C2 ~168
Thiazole-C4 ~145
Thiazole-C5 ~125
Ester-C=0 ~161
Phenyl-C1' ~116
Phenyl-C2' ~156
Phenyl-C3' ~118
Phenyl-C4' ~132
Phenyl-C5' ~120
Phenyl-C6' ~117

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture

o Culture Growth: Grow P. aeruginosa in an appropriate iron-deficient medium to induce

siderophore production.

o Supernatant Collection: Centrifuge the bacterial culture at 5,000 x g for 20 minutes to pellet

the cells. Collect the supernatant.
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o Extraction:
o Acidify the supernatant to pH ~3 with HCI.
o Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
o Pool the organic layers and evaporate to dryness under reduced pressure.
e Solid-Phase Extraction (SPE) Cleanup:[9]

o Reconstitute the dried extract in 1 mL of acidified water.

[¢]

Condition an MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed
by acidified water.

[¢]

Load the sample onto the cartridge.

[e]

Wash the cartridge with acidified water, followed by methanol to remove impurities.

[e]

Elute the compound of interest using 5% ammonium hydroxide in methanol.

o

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis

e System Setup: Use an HPLC system coupled to a tandem mass spectrometer (e.g., a triple
quadrupole or Q-TOF) equipped with an ESI source.

o Chromatography: Employ the HPLC conditions outlined in Table 1.
o MS Parameters (Positive ESI Mode):

o Capillary Voltage: 3.5 kV

[e]

Cone Voltage: 30 V

o

Source Temperature: 120°C

[¢]

Desolvation Temperature: 350°C
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o Gas Flow: Set according to manufacturer recommendations.

o Data Acquisition:
o Perform a full scan analysis to identify the parent ion ([M+H]* at m/z 236.04).
o Perform a product ion scan (MS/MS) of the parent ion to obtain the fragmentation pattern.

o For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring transitions
such as 236.04 -> 204.01 and 236.04 -> 177.03.

Protocol 3: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of
deuterated solvent (e.g., DMSO-ds).

e Acquisition:
o Acquire a *H NMR spectrum.
o Acquire a 13C NMR spectrum.

o For complete structural assignment, perform 2D NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation).

o Data Processing: Process the spectra using appropriate software to assign the chemical
shifts and coupling constants to the protons and carbons in the molecule.

Analytical Workflow Visualization

DOT Diagram: General Workflow for Identification
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Caption: Workflow for the identification of 4-Methylaeruginoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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